Product packaging for 1-Boc-4-cyano-4-hydroxypiperidine(Cat. No.:CAS No. 908140-15-8)

1-Boc-4-cyano-4-hydroxypiperidine

Cat. No.: B1441515
CAS No.: 908140-15-8
M. Wt: 226.27 g/mol
InChI Key: WWAGFFFOCPKWFA-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemistry and Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in medicinal chemistry and natural product synthesis. nih.govresearchgate.net It is a core component of numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile framework for introducing three-dimensional complexity. researchgate.netresearchgate.net

The utility of the piperidine scaffold is greatly enhanced by functionalization. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy in multi-step syntheses. This group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent chemical transformations at the nitrogen atom. google.com The presence of the cyano and hydroxyl groups at the C4 position of 1-Boc-4-cyano-4-hydroxypiperidine provides two distinct reactive handles for further molecular elaboration, positioning it as a valuable second-generation building block derived from the simpler N-Boc-4-piperidone.

Significance in Modern Organic Synthesis and Medicinal Chemistry

The significance of this compound lies in its role as a key intermediate in the synthesis of high-value compounds, particularly for the pharmaceutical industry. The cyanohydrin moiety is a precursor to various functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, while the tertiary hydroxyl group can be eliminated or substituted.

This versatility has been leveraged in the development of novel therapeutics. Patents have disclosed the use of this compound as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. researchgate.netnih.gov It has also been identified as a building block in the preparation of potent and selective 5-HT4 receptor agonists, which are investigated for treating gastrointestinal disorders and cognitive impairment. acs.org

A specific, documented transformation involves the reduction of the cyano group of this compound to furnish 1-Boc-4-(aminomethyl)-4-hydroxypiperidine. researchgate.net This reaction converts the cyanohydrin into a valuable 1,2-amino alcohol substructure, a common motif in biologically active molecules.

Table 2: Synthesis and Key Reactions

Reaction Description Precursor/Reactant Product
Synthesis Cyanohydrin formation N-Boc-4-piperidone This compound

| Reduction | Reduction of the nitrile group | this compound | 1-Boc-4-(aminomethyl)-4-hydroxypiperidine |

Research Landscape and Gaps

The current research landscape for this compound is primarily application-focused, with its value demonstrated in patent literature for drug discovery projects. researchgate.netnih.govacs.org Its synthesis is achieved through the well-established cyanohydrin reaction, where a cyanide source, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, adds to the carbonyl group of N-Boc-4-piperidone. nih.govacs.org

Despite its utility, significant research gaps exist, particularly concerning its stereochemistry. The formation of the cyanohydrin from the prochiral N-Boc-4-piperidone creates a quaternary chiral center at the C4 position. A major challenge in modern organic synthesis is the development of methods for the catalytic, enantioselective construction of such quaternary stereocenters. nih.gov

Currently, the literature lacks reports on a stereoselective synthesis of this compound. The development of a catalytic, asymmetric method to produce a single enantiomer of this compound would represent a significant advancement. researchgate.net Such a method would provide access to enantiomerically pure downstream intermediates, which is crucial for developing chiral drugs where biological activity often resides in a single stereoisomer. nih.gov The broader challenge of functionalizing piperidine rings in a site-, regio-, and diastereoselective manner remains an active area of research, and developing new strategies to address this for compounds like this compound is a key future direction. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18N2O3 B1441515 1-Boc-4-cyano-4-hydroxypiperidine CAS No. 908140-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGFFFOCPKWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694600
Record name tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908140-15-8
Record name tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Boc 4 Cyano 4 Hydroxypiperidine

Precursor-Based Synthesis Strategies

The synthesis of 1-Boc-4-cyano-4-hydroxypiperidine is primarily achieved through strategies that begin with readily available piperidine (B6355638) derivatives. These approaches can be broadly categorized by their starting materials, namely 4-piperidone (B1582916) derivatives or 4-hydroxypiperidine (B117109) derivatives, each offering distinct advantages in terms of reaction steps and conditions.

Synthesis from 4-Piperidone Derivatives

The use of a ketone at the 4-position of the piperidine ring is a direct and common strategy to introduce the dual functionality of a hydroxyl and a cyano group in a single step.

A highly efficient and straightforward route to this compound involves the cyanohydrin reaction starting from 1-Boc-4-piperidone. This ketone is a versatile intermediate used in the synthesis of various piperidine-based compounds, including the pharmaceutical agent Fentanyl. dtic.mil The reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of the piperidone.

The general transformation can be summarized as follows:

Precursor: 1-Boc-4-piperidone

Reaction: Cyanohydrin formation

Reagents: A source of cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide (e.g., sodium cyanide, NaCN) followed by an acidic workup.

Product: this compound

This method is advantageous due to its atom economy and the direct formation of the desired product in a single synthetic operation. The reaction mechanism involves the attack of the cyanide nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the final hydroxyl group.

Synthesis of this compound from 1-Boc-4-piperidone

An alternative strategy involves the formation of a nitrile group through the dehydration of a suitable precursor, such as a primary amide or an aldoxime. rsc.orgmasterorganicchemistry.com This is a fundamental transformation in organic chemistry for synthesizing nitriles. rsc.org The synthesis of the target compound would first require the preparation of a piperidine scaffold bearing either a primary carboxamide or an aldoxime at the 4-position, which is then dehydrated.

For the amide dehydration route, a key precursor is 1-Boc-4-piperidinecarboxamide. google.com A variety of dehydrating agents can be employed for this conversion, including phosphorus pentoxide (P2O5), oxalyl chloride, and triphenylphosphine (B44618) in combination with a halogen source (Appel-type reaction). masterorganicchemistry.comresearchgate.net Recent developments have also introduced catalytic methods using transition metals or green chemistry approaches in aqueous micelles. rsc.orgresearchgate.net

Similarly, the oxime dehydration route provides another pathway. This involves converting an aldehyde to an aldoxime, which is then dehydrated to the nitrile. Reagents such as the Burgess reagent or heat-catalyzed dehydration in a solvent like DMF have proven effective for this transformation on various substrates. epa.govresearchgate.net Iron catalysts have also been shown to facilitate the dehydration of aldoximes under mild, nitrile-free conditions. nih.gov

Dehydration RoutePrecursor ScaffoldKey TransformationTypical Reagents
Amide Dehydration 1-Boc-4-piperidinecarboxamideAmide to NitrileP₂O₅, Oxalyl Chloride, T₃P® researchgate.net
Oxime Dehydration 1-Boc-4-piperidinecarboxaldehydeAldehyde → Oxime → NitrileHydroxylamine, then Burgess Reagent, Iron Catalyst epa.govnih.gov

Modifications of 1-Boc-4-hydroxypiperidine

Starting from 1-Boc-4-hydroxypiperidine, which is commercially available and widely used in organic synthesis, provides another set of synthetic routes. chemimpex.comsigmaaldrich.com These methods typically involve an initial transformation of the hydroxyl group to facilitate the introduction of the cyano moiety.

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts capable of mediating a variety of chemical transformations, including the oxidation of alcohols. nih.gov While specific literature on (N-heterocyclic carbene)–Ni⁰ systems for the oxidation of 1-Boc-4-hydroxypiperidine is not prevalent, the general principle is well-established with other metals like manganese, copper, and iron. nih.govnih.govresearchgate.net

The synthetic sequence would involve two main steps:

Oxidation: The hydroxyl group of 1-Boc-4-hydroxypiperidine is oxidized to a ketone, yielding 1-Boc-4-piperidone. This reaction is catalyzed by an NHC complex. The NHC catalyst activates the alcohol, making it susceptible to oxidation.

Cyanohydrin Formation: The resulting 1-Boc-4-piperidone is then subjected to a cyanohydrin reaction, as described in section 2.1.1.1, to afford the final product.

This tandem oxidation-addition strategy allows for the conversion of the alcohol precursor to the desired cyanohydrin.

A common strategy in organic synthesis is to convert a hydroxyl group into a good leaving group, which can then be displaced by a nucleophile. nih.gov This approach is applicable to the synthesis of this compound from 1-Boc-4-hydroxypiperidine, although it would necessitate an initial oxidation step.

The typical sequence would be:

Oxidation: 1-Boc-4-hydroxypiperidine is first oxidized to 1-Boc-4-piperidone.

Conversion to a Leaving Group: The resulting ketone could theoretically be converted to an intermediate where a leaving group is present. However, a more direct application of this strategy starts from a different precursor. A more viable route involves activating the hydroxyl group of 1-Boc-4-hydroxypiperidine itself for substitution, but this does not directly lead to the target compound without breaking and reforming the C-O bond.

A more plausible, albeit indirect, application of this principle involves converting the hydroxyl group of a related precursor into a leaving group. For instance, if one were to start with a precursor like 1-Boc-4-(hydroxymethyl)piperidine, the hydroxyl group could be converted to a tosylate or mesylate. Subsequent displacement with a cyanide nucleophile would yield 1-Boc-4-(cyanomethyl)piperidine. This, however, does not produce the target compound.

A more relevant application of functionalizing the hydroxyl group is its conversion into a leaving group for elimination reactions to form an alkene, which can then undergo further transformations. For instance, N-Boc-4-hydroxypiperidine can be used to synthesize N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine. chemicalbook.com

PrecursorReagent for FunctionalizationIntermediateSubsequent Reaction
1-Boc-4-hydroxypiperidineMsCl, Et₃N1-Boc-4-methanesulfonyloxypiperidine chemicalbook.comNucleophilic Substitution
1-Boc-4-hydroxypiperidineTsCl, Pyridine (B92270)4-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid tert-butyl ester chemicalbook.comElimination/Substitution

Stereoselective and Enantioselective Synthesis

The creation of stereochemically defined piperidines is of paramount importance, as the biological activity of piperidine-containing pharmaceuticals is often dependent on the specific arrangement of substituents. The following sections detail established and emerging strategies to control the stereochemistry during the synthesis of the 4-hydroxypiperidine core.

Chiral Pool-Derived Routes

The chiral pool represents a collection of readily available, enantiopure natural products that serve as convenient starting materials for complex target molecules. wikipedia.orgstudysmarter.co.uk This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to construct chiral piperidine rings, thereby avoiding the need for asymmetric induction or resolution steps. wikipedia.org

Table 1: Examples of Chiral Pool Starting Materials for Piperidine Synthesis

Chiral Pool Source Target Piperidine Moiety Reference
D-Glucose γ-Hydroxyalkyl piperidine iminosugars nih.gov
S-Glutamic Acid S-5-Hydroxy-2-piperidone dtic.mil

Auxiliary-Controlled Methods

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This method is a powerful tool for the synthesis of enantiomerically pure compounds.

Various chiral auxiliaries have been employed in the synthesis of chiral piperidines. For example, oxazolidinones, popularized by David A. Evans, are widely used to direct aldol (B89426) reactions, alkylations, and other transformations with high diastereoselectivity. wikipedia.orgyoutube.com In the context of piperidine synthesis, an oxazolidinone auxiliary can be attached to a precursor molecule to control the stereoselective introduction of substituents onto the ring. Another prominent example is the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide whose α-proton can be deprotonated to form a chiral enolate, which then reacts stereoselectively with electrophiles. wikipedia.org

The Strecker reaction, which produces α-amino nitriles, can also be rendered asymmetric through the use of a chiral auxiliary. For instance, (R)-phenylglycinol has been used as a chiral auxiliary to synthesize chiral α-amino acids. nih.gov This methodology is conceptually applicable to the synthesis of this compound by guiding the stereoselective addition of a cyanide equivalent to an appropriate imine precursor derived from a 4-piperidone.

Catalytic Asymmetric Reactions for Piperidine Scaffold

Catalytic asymmetric synthesis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. A significant focus in this area has been the asymmetric hydrogenation of prochiral precursors.

The catalytic asymmetric hydrogenation of pyridine derivatives is a direct route to chiral piperidines. acs.orgwikipedia.org For instance, N-iminopyridinium ylides have been successfully hydrogenated using iridium catalysts bearing chiral ligands, affording substituted piperidines in good enantiomeric excesses. acs.org More directly relevant to the synthesis of 4-hydroxypiperidines is the asymmetric hydrogenation of 4-piperidones. Recent advancements have introduced cooperative bimetallic radical catalysis systems that can effectively reduce ketones, including N-Boc-4-piperidone, to the corresponding chiral alcohols with high enantioselectivity. acs.org This approach demonstrates the direct installation of the chiral hydroxyl group at the C4 position.

Table 2: Catalytic Asymmetric Hydrogenation of 4-Piperidone Derivatives

Substrate Catalyst System Product Enantiomeric Excess (ee) Reference
N-Boc-4-piperidone Cooperative Titanium/Zinc bimetallic system (R)- or (S)-N-Boc-4-hydroxypiperidine up to 94% acs.org

Chemoenzymatic Approaches to Hydroxypiperidines

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and amines, providing access to enantiopure building blocks. nih.gov

A notable example is the enantiodivergent chemoenzymatic synthesis of 4-hydroxypiperidine alkaloids. researchgate.net This strategy begins with the chemical synthesis of a racemic 4-hydroxytetrahydropyridine derivative. Subsequent enzyme-catalyzed esterification using an immobilized lipase, such as Novozym 435 from Candida antarctica, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. nih.govresearchgate.net This method provides access to both enantiomers of the 4-hydroxypiperidine precursor. Lipases from Burkholderia cepacia and Pseudomonas fluorescens have also proven effective in these types of resolutions. nih.govresearchgate.net The enzymatic kinetic resolution of racemic trans-N-benzyl-3-(diallylamino)-4-hydroxypiperidine has been achieved with high enantiomeric excess (>99% for the acylated product). nih.gov While this example is for a 3,4-disubstituted piperidine, the principle is directly applicable to the resolution of racemic 4-hydroxypiperidine derivatives.

Novel Synthetic Routes and Reaction Development

The development of novel and efficient synthetic methods is crucial for advancing drug discovery. Modern synthetic strategies often focus on step-economy and the rapid generation of molecular complexity.

Multicomponent Reactions for Substituted Piperidines

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. bas.bgresearchgate.netacs.org This approach is highly atom-economical and allows for the rapid construction of complex molecular scaffolds, such as highly functionalized piperidines, from simple precursors. bas.bgnih.gov

Several MCRs have been developed for the synthesis of the piperidine ring system. A common strategy involves the one-pot reaction of an aldehyde, an amine, and a β-dicarbonyl compound. bas.bg Variations of this approach have utilized different catalysts, including nano-crystalline solid acids, to facilitate the reaction under mild conditions. bas.bg Another powerful MCR for piperidine synthesis is the Ugi four-component reaction, which has been used to generate libraries of 1,4,4-trisubstituted piperidines. researchgate.net While a direct MCR leading to this compound has not been explicitly reported, the principles of MCRs could be applied to its synthesis. For example, a hypothetical MCR could involve a 4-piperidone derivative, a cyanide source, and other components to build up the desired functionality in a single step. The development of such a reaction would represent a significant advancement in the efficient synthesis of this important building block.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful approach for the construction of the piperidine ring system inherent in this compound. These strategies involve the formation of a new bond within a single molecule to create the cyclic structure.

Radical-Mediated Amine Cyclization

Radical-mediated cyclizations offer a versatile method for the synthesis of piperidine derivatives. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated functional group, leading to the formation of the heterocyclic ring. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst, although this can sometimes lead to the formation of a linear alkene as a by-product. mdpi.com Another approach involves the 1,6-hydrogen atom transfer in radical cyclization to yield piperidines. mdpi.com

A notable example is the enantioselective cyanation of fluoro-substituted amines using a chiral copper(II) catalyst. The resulting aminonitriles can then be cyclized to chiral piperidines in the presence of DIBAL-H. mdpi.com This highlights the potential for stereocontrol in radical-mediated cyclization reactions.

Transition Metal-Catalyzed Cyclizations

A wide array of transition metals, including palladium, rhodium, nickel, copper, gold, and iridium, have been effectively utilized to catalyze the intramolecular cyclization for piperidine synthesis. digitellinc.comwhiterose.ac.uk These metals can facilitate various transformations, such as hydroamination and C-H activation, leading to the formation of the piperidine ring.

Palladium-catalyzed cyclization is a prominent method. For example, Pd(II)-catalyzed diastereoselective cyclization has been used to prepare cis-2,6-disubstituted piperidin-3-ol scaffolds, which are key components of various alkaloids. nih.gov Similarly, gold(I) catalysts have been shown to be effective in the intramolecular dearomatization/cyclization of arenes to form piperidine structures. mdpi.com Rhodium catalysts, such as [Rh(COD)(DPPB)]BF4, can promote the intramolecular anti-Markovnikov hydroamination of certain alkenes to produce 3-arylpiperidines in high yields. organic-chemistry.org

Iridium catalysts have also found application in the oxidative cyclization of amino alcohols to synthesize various nitrogen-containing heterocycles. researchgate.net The choice of metal and ligand is crucial in determining the regio- and stereoselectivity of the cyclization reaction.

Table 1: Examples of Transition Metal-Catalyzed Cyclizations for Piperidine Synthesis

Catalyst/ReagentStarting Material TypeProduct TypeReference
Cobalt(II) catalystLinear amino-aldehydesPiperidines mdpi.com
Chiral Copper(II) catalyst / DIBAL-HFluoro-substituted aminesChiral piperidines mdpi.com
Palladium(II)Alkenyl aminescis-2,6-disubstituted piperidin-3-ols nih.gov
Gold(I)ArenesPiperidines mdpi.com
[Rh(COD)(DPPB)]BF41-(3-aminopropyl)vinylarenes3-arylpiperidines organic-chemistry.org
[Cp*IrCl2]2/K2CO3Amino alcoholsNitrogen heterocycles researchgate.net
Photochemical Methods for Bicyclic Piperidinones

Photochemical methods provide a unique avenue for the synthesis of complex piperidine-containing structures, particularly bicyclic piperidinones. These reactions utilize visible light to initiate chemical transformations. nih.gov One such strategy involves a photocatalytic [1+2+3] construction of 2-piperidinones from alkenes and an ammonium (B1175870) salt, mediated by an organic photoredox catalyst. nih.gov This method allows for the formation of bicyclic piperidinones in good yields and with high diastereoselectivity. nih.gov

Another approach involves the use of a strongly reducing organic photoredox catalyst to generate aryl radical species from linear aryl halide precursors. These radicals can then undergo regioselective cyclization to form spirocyclic piperidines. nih.gov Photoredox-mediated radical/polar crossover processes also offer a pathway for the synthesis of substituted piperidines under mild, redox-neutral conditions. researchgate.net

Ring Expansion Reactions

Ring expansion reactions provide an alternative strategy for the synthesis of the piperidine core. While less common for the direct synthesis of this compound, they are a valid approach for accessing substituted piperidines. For instance, the treatment of aziridines with tri-n-butyltin hydride and AIBN can induce a radical rearrangement, leading to the formation of piperidines through a 5-exo-trig cyclization followed by ring opening of the aziridinylmethyl radical. whiterose.ac.uk

Mitsunobu Reaction Applications

The Mitsunobu reaction is a versatile tool in organic synthesis for the stereospecific inversion of secondary alcohols. organic-chemistry.org While not a direct method for the synthesis of the piperidine ring itself, it can be a crucial step in the synthesis of precursors or for modifying existing piperidine scaffolds. For example, it can be used for the introduction of various nucleophiles at a specific stereocenter. nih.gov The reaction typically involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A modified approach using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent simplifies product separation. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.net

For instance, in the synthesis of N-Boc-4-hydroxypiperidine, a precursor to the target molecule, the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) can be optimized by using methanol (B129727) as a solvent and potassium carbonate as a base, followed by refluxing for a specific duration. google.com Similarly, in the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, optimization of parameters like NADP+ concentration, temperature, and pH can significantly improve the reaction conversion. mdpi.comchemicalbook.com

The choice of coupling reagents and their loadings, as well as the base used, can also have a dramatic impact on the outcome of a reaction. researchgate.net Systematic screening of these variables allows for the identification of the optimal conditions that maximize the yield of the desired product while minimizing the formation of by-products. chemicalbook.com

Solvent Effects and Reaction Media

The selection of an appropriate solvent is critical in the synthesis of this compound as it can significantly impact reaction rates and product yields. Various organic solvents have been explored for the synthesis of related piperidine derivatives.

For instance, in the synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride hydrate, a sequence involving extraction with toluene (B28343) and subsequent reactions in methanol and dichloromethane (B109758) has been reported. google.com In a related synthesis of 1-Boc-4-cyanopiperidine, acetonitrile (B52724) was utilized as the reaction solvent, with subsequent extraction using ether. sigmaaldrich.com The use of a mixture of tetrahydrofuran (B95107) (THF) and methanol has also been documented for the reduction of a piperidone precursor, highlighting the utility of mixed solvent systems.

While specific comparative studies on solvent effects for the direct synthesis of this compound are not extensively detailed in publicly available literature, the choice of solvent is generally dictated by the solubility of the reactants and the nature of the cyanide source and any catalyst used. Aprotic polar solvents like acetonitrile and dichloromethane are common choices due to their ability to dissolve the Boc-protected piperidone and facilitate the nucleophilic attack of the cyanide ion.

Table 1: Solvents Used in the Synthesis of Related Piperidine Compounds

Compound SynthesizedSolvents UsedRole of Solvent
N-Boc-4-hydroxypiperidineToluene, Methanol, DichloromethaneExtraction and Reaction Medium
1-Boc-4-cyanopiperidineAcetonitrile, EtherReaction Medium and Extraction
N-(1-tert-butoxycarbonyl-4-piperidinyl)ethylamineEthanolReaction Medium
tert-butyl 4-hydroxypiperidine-1-carboxylateTetrahydrofuran/MethanolReaction Medium

Temperature and Pressure Optimization

Temperature is a key parameter in controlling the rate and selectivity of the cyanohydrin formation. Generally, these reactions are conducted at temperatures ranging from sub-ambient to reflux.

In the synthesis of N-Boc-4-hydroxypiperidine, a reaction temperature of 25-30 °C was employed for the Boc-protection step. google.com For the synthesis of a related amino-piperidine derivative, the reaction was carried out at room temperature over several hours. google.com In another instance, the reduction of a piperidone was performed at a significantly lower temperature of -10°C.

For the cyanation reaction itself, a synthesis of 1-Boc-4-cyanopiperidine was conducted at 30°C. sigmaaldrich.com The stability of the starting material, product, and any intermediates will dictate the optimal temperature range. Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts or decomposition of the desired cyanohydrin. Pressure is not typically a critical parameter for this type of reaction and is usually maintained at atmospheric pressure.

Table 2: Temperature Conditions in Related Piperidine Syntheses

ReactionTemperature
Boc-protection of 4-hydroxypiperidine25-30 °C
Synthesis of 1-Boc-4-cyanopiperidine30 °C
Reduction of tert-butyl 4-oxopiperidine-1-carboxylate-10 °C
Synthesis of 1-boc-4-aminopiperidine precursorRoom Temperature

Catalyst Loading and Ligand Design

The addition of cyanide to a ketone can be catalyzed by both acids and bases. In the context of synthesizing this compound, base catalysis is more common. The base can deprotonate hydrogen cyanide (if used as the cyanide source) to generate the more nucleophilic cyanide anion, or it can activate the ketone carbonyl group.

While specific catalysts for the synthesis of this compound are not extensively documented in readily available literature, related reactions provide insights. For the synthesis of N-Boc-4-hydroxypiperidine, potassium carbonate is used as the base. google.com The Strecker synthesis, a related reaction for producing α-amino nitriles, can be promoted by acid. researchgate.netchemicalbook.com

The design of more complex catalysts, including chiral ligands for asymmetric synthesis, is an active area of research for similar transformations but specific applications to this compound are not widely reported. The choice of catalyst and its loading would depend on the specific cyanide source and reaction conditions being employed.

Purification and Isolation Techniques

The purification and isolation of this compound are critical steps to obtain a product of high purity. Common techniques include extraction, crystallization, and chromatography.

Following the reaction, a typical work-up involves quenching the reaction mixture, often with an aqueous solution, followed by extraction of the product into an organic solvent. For related piperidine derivatives, solvents like dichloromethane and ethyl acetate (B1210297) have been used for extraction. google.comgoogle.com

Crystallization is a widely used method for purifying the final product. In the synthesis of N-Boc-4-hydroxypiperidine, the product was crystallized from petroleum ether. google.com For a 1-boc-4-aminopiperidine derivative, crystallization from acetone (B3395972) was employed. google.com

Column chromatography is another effective purification method, particularly when crystallization is difficult or when very high purity is required. For the synthesis of 1-Boc-4-cyanopiperidine, the crude product was purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent. sigmaaldrich.com

The choice of purification technique will depend on the physical properties of this compound and the nature of any impurities present.

Table 3: Purification Techniques for Related Piperidine Compounds

CompoundPurification MethodSolvents/Eluents
N-Boc-4-hydroxypiperidineCrystallizationPetroleum Ether
1-Boc-4-cyanopiperidineColumn ChromatographyEthyl Acetate / Petroleum Ether
1-boc-4-aminopiperidineCrystallizationAcetone
tert-butyl 4-hydroxypiperidine-1-carboxylateExtractionEthyl Acetate

Reactivity and Transformations of 1 Boc 4 Cyano 4 Hydroxypiperidine

Reactions at the Hydroxyl Group

The tertiary hydroxyl group of 1-Boc-4-cyano-4-hydroxypiperidine is a key site for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Esterification and Etherification

The hydroxyl group can readily undergo esterification reactions with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). These reactions lead to the formation of the corresponding esters, which can be useful for modifying the lipophilicity and other physicochemical properties of the molecule.

Similarly, etherification of the hydroxyl group can be achieved. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide, can be employed to introduce a variety of ether linkages.

Oxidation to Ketones

The tertiary alcohol of this compound cannot be directly oxidized to a ketone without cleavage of a carbon-carbon bond. However, its precursor, 1-Boc-4-hydroxypiperidine, can be oxidized to the corresponding ketone, 1-Boc-4-piperidone. This transformation is a common and crucial step in the synthesis of various piperidine-based compounds. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the scale and desired selectivity of the reaction.

Reagent/SystemConditionsProduct
Sodium hypochlorite/TEMPOCatalytic TEMPO, aqueous NaHCO₃, CH₂Cl₂1-Boc-4-piperidone
Dess-Martin periodinaneCH₂Cl₂1-Boc-4-piperidone
Swern oxidationOxalyl chloride, DMSO, triethylamine, CH₂Cl₂1-Boc-4-piperidone

This table presents common oxidation methods for the conversion of 1-Boc-4-hydroxypiperidine to 1-Boc-4-piperidone, a related and important transformation.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution of the tertiary hydroxyl group is challenging due to its poor leaving group nature, it can be activated to facilitate substitution. Conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, allows for subsequent displacement by a wide range of nucleophiles. This two-step sequence provides a versatile method for introducing various substituents at the 4-position of the piperidine (B6355638) ring.

Reactions at the Cyano Group

The nitrile functionality of this compound offers another avenue for chemical elaboration, allowing for its conversion into other important functional groups like carboxylic acids and amines.

Hydrolysis to Carboxylic Acids

ConditionsProduct
Acidic (e.g., aq. HCl, reflux)1-Boc-4-carboxy-4-hydroxypiperidine
Basic (e.g., aq. NaOH, reflux), followed by acidification1-Boc-4-carboxy-4-hydroxypiperidine

This table outlines the general conditions for the hydrolysis of the nitrile group.

Reduction to Amines

The nitrile group can be reduced to a primary amine, specifically an aminomethyl group, using various reducing agents. This reaction is significant as it provides a method for introducing a basic aminomethyl substituent, a common feature in many biologically active molecules. Common reducing agents for this transformation include lithium aluminum hydride (LAH) and catalytic hydrogenation. organic-chemistry.org

ReagentConditionsProduct
Lithium aluminum hydride (LAH)Anhydrous ether or THF1-Boc-4-(aminomethyl)-4-hydroxypiperidine
Catalytic Hydrogenation (e.g., Raney Nickel, H₂)High pressure, alcohol solvent1-Boc-4-(aminomethyl)-4-hydroxypiperidine

This table summarizes common methods for the reduction of the nitrile group.

Nucleophilic Additions to the Nitrile

The nitrile group in this compound is a key functional handle that undergoes a variety of nucleophilic additions. The carbon atom of the nitrile is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is analogous to that of a carbonyl group. wikipedia.org

Common nucleophilic additions to the nitrile functionality include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. rsc.org The reaction proceeds via the nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon. rsc.orgacs.org

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgacs.org This transformation involves the addition of two hydride equivalents to the nitrile carbon. rsc.orgacs.org The use of milder reducing agents, such as diisobutylaluminum hydride (DIBALH), can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. acs.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. rsc.orgacs.org For instance, the reaction with a Grignard reagent (R-MgX) would yield a ketone with the 'R' group from the Grignard reagent attached to the former nitrile carbon. rsc.org

Formation of Amidines: The addition of amines to nitriles, often catalyzed by Lewis acids such as zinc(II) compounds, results in the formation of amidines. researchgate.net This reaction involves the nucleophilic attack of the amine on the activated nitrile carbon. researchgate.net

The presence of the hydroxyl group at the C4 position may influence the reactivity of the nitrile through intramolecular interactions or by affecting the solubility and coordination of the molecule with reagents.

Reactions Involving the Piperidine Ring

Derivatization of the Piperidine Nitrogen (after Boc deprotection)

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be removed under acidic conditions to yield the free secondary amine. This deprotected piperidine derivative serves as a versatile scaffold for a wide array of derivatizations at the nitrogen atom. Common transformations include:

N-Alkylation and N-Arylation: The secondary amine can be alkylated using alkyl halides or arylated through methods like the Buchwald-Hartwig amination.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acylpiperidines. A variety of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, including benzoyl and adamantanoyl derivatives. nih.gov

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines.

Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylpiperidines.

These derivatizations are crucial in medicinal chemistry for creating libraries of compounds with diverse biological activities. For example, various substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) have been synthesized and screened for analgesic activity. researchgate.netnih.gov Similarly, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with substitutions at the nitrogen have been evaluated as potential analgesic and hypotensive agents. researchgate.net The use of derivatization with tags like N-(4-aminophenyl)piperidine can also be employed to improve the detection of molecules in analytical techniques such as supercritical fluid chromatography-mass spectrometry. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitutions on Aryl-substituted Derivatives

When an aromatic ring is attached to the piperidine nitrogen (N-arylpiperidine), it can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the electron-donating nature of the piperidine nitrogen.

Electrophilic Aromatic Substitution: The piperidine ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the aromatic ring. However, under strongly acidic conditions required for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the piperidine nitrogen will be protonated, converting it into a deactivating, meta-directing group.

Nucleophilic Aromatic Substitution (SNAr): For an N-arylpiperidine to undergo SNAr, the aromatic ring must be substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to the leaving group. The piperidine nitrogen itself does not activate the ring for SNAr. However, in related systems like N-methylpyridinium compounds, the cyano group has been shown to be a highly effective leaving group in nucleophilic aromatic substitution reactions with piperidine, with reactivity even greater than that of halogens. The reaction of 2- and 4-cyanopyridines with lithium amides can also lead to the displacement of the cyanide group. This suggests that if a suitable leaving group were present on an N-aryl substituent, the piperidine moiety could act as the nucleophile in an intermolecular substitution, or an external nucleophile could displace a leaving group on the aryl ring.

Ring-Opening Reactions

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions often involve the cleavage of a C-N or C-C bond within the ring.

Oxidative Cleavage: Oxidative methods can be employed to open the piperidine ring. For example, photooxidation of N-arylamino-1-piperidines under mild conditions can selectively convert them into the corresponding acyclic aminoaldehydes. In other systems, oxidative cleavage of a double bond within a cyclopentene (B43876) ring, followed by a ring-closing double reductive amination with a primary amine, can lead to the formation of a piperidine ring via ring expansion.

Ring Contraction: Under certain photochemical conditions, piperidine derivatives can undergo ring contraction to form pyrrolidines. For instance, N-benzoyl piperidines can undergo a deconstructive bromination followed by intramolecular C-N bond reformation to yield N-benzoyl pyrrolidines.

C-N Bond Cleavage: The direct cleavage of the C-N bond in piperidine is an endothermic process with a high energy barrier. However, under catalytic conditions, such as on a molybdenum phosphide (B1233454) surface, the C-N bond can be cleaved as part of a denitrification process. In unstrained systems like N-benzoyl pyrrolidines, a combination of a Lewis acid and photoredox catalysis can enable the reductive cleavage of the C-N bond. It has been noted that piperidine shows a significantly lower reactivity in these types of ring-opening reactions compared to the more strained pyrrolidine (B122466) ring.

Boc Protecting Group Chemistry

Cleavage Methods and Conditions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The cleavage of the Boc group proceeds via an E1 elimination mechanism, initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.

Common methods for Boc deprotection include:

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc deprotection. The reaction is typically fast and clean, often completed within 15-30 minutes at room temperature.

Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent such as dioxane, diethyl ether, or methanol (B129727) is also effective for removing the Boc group.

Stronger Acids: For more resistant substrates or in solid-phase synthesis, stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can be used. These are often employed in "low-high" cleavage protocols, particularly in peptide synthesis.

Lewis Acids: Certain Lewis acids can also mediate the cleavage of the Boc group.

Thermal Cleavage: In some cases, particularly with specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), the Boc group can be removed thermally, with the process being accelerated by microwave irradiation.

The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. For this compound, the hydroxyl and nitrile groups are generally stable to the acidic conditions used for Boc removal.

Deprotection ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)50% TFA in DCM, room temp, 15-30 minMost common and generally effective method.
Hydrogen Chloride (HCl)Anhydrous HCl in dioxane or etherAnother widely used method.
Hydrogen Fluoride (HF)Anhydrous HF, often with scavengersVery strong acid, used for complex molecules.
Trifluoromethanesulfonic Acid (TFMSA)TFMSA in TFA with scavengersStrong acid alternative to HF.
ThermalReflux in TFE or HFIP, microwave assistedAn alternative to protic acids.

Impact on Reactivity of Adjacent Functionalities

The close proximity of the hydroxyl and cyano groups at the C4 position is expected to have a significant impact on their mutual reactivity. The electron-withdrawing nature of the nitrile group can increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation. Conversely, the hydroxyl group can influence the reactivity of the nitrile, for instance, by participating in intramolecular reactions.

Transformations of this molecule would likely involve reactions typical of its functional groups, though potentially modified by their intramolecular interactions. For example, the hydroxyl group can be a target for acylation, alkylation, or oxidation. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to a primary amine. openstax.orglibretexts.org Elimination of water from the tertiary alcohol could lead to the formation of an unsaturated piperidine derivative.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies, including reaction pathway elucidation, transition state analysis, and kinetic studies for this compound, are not well-documented in the public domain. However, we can infer potential mechanistic pathways for its key transformations based on the known chemistry of cyanohydrins and related piperidine derivatives. youtube.comyoutube.com

Reaction Pathway Elucidation

The formation of this compound itself likely proceeds via the nucleophilic addition of a cyanide anion to the corresponding ketone, 1-Boc-4-piperidone. The reaction is typically catalyzed by acid or base. youtube.com

In subsequent reactions, the elucidation of pathways would be crucial. For instance, in an elimination reaction to form a double bond, both E1 and E2 mechanisms could be considered. The E1 pathway would involve the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation, which is then deprotonated. The E2 pathway would involve a concerted deprotonation and loss of the leaving group. The preferred pathway would depend on the reaction conditions, such as the nature of the base and solvent.

Hydrolysis of the nitrile group under acidic conditions would likely proceed via protonation of the nitrogen atom, followed by nucleophilic attack of water. libretexts.org Under basic conditions, direct nucleophilic attack of a hydroxide ion on the nitrile carbon would be the initial step. libretexts.org

Transition State Analysis

Without specific experimental or computational data, any discussion of transition states remains theoretical. For a hypothetical E2 elimination, the transition state would involve a specific geometric arrangement of the proton being removed, the C-H and C-O bonds, and the departing water molecule. Computational studies on similar functionalized piperidines could provide valuable insights into the energies and geometries of such transition states. nih.gov

Kinetic Studies

No specific kinetic data for reactions involving this compound have been found in the reviewed literature. Kinetic studies would be invaluable in supporting or refuting proposed reaction mechanisms. For example, determining the rate law for an elimination reaction could help distinguish between an E1 and E2 mechanism.

Table of Potential Reactions and Mechanistic Considerations

Reaction TypeReagents & ConditionsExpected Product(s)Potential Mechanistic Insights to Investigate
EliminationAcid or base catalysis, heat1-Boc-4-cyano-1,2,3,6-tetrahydropyridine or 1-Boc-4-cyano-1,2,3,4-tetrahydropyridineDetermination of E1 vs. E2 pathway, regioselectivity of the double bond formation.
Nitrile HydrolysisStrong acid or base, water, heat1-Boc-4-carboxy-4-hydroxypiperidine or 1-Boc-4-carbamoyl-4-hydroxypiperidineRate-determining step, role of the adjacent hydroxyl group.
Nitrile ReductionReducing agents (e.g., LiAlH4), followed by workup1-Boc-4-(aminomethyl)-4-hydroxypiperidineStepwise addition of hydride, nature of intermediate imine species. libretexts.org
O-AcylationAcyl chloride or anhydride, base1-Boc-4-cyano-4-acyloxypiperidineSteric hindrance at the tertiary center, influence on reaction rate.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The utility of 1-Boc-4-cyano-4-hydroxypiperidine as a synthetic intermediate is rooted in its capacity to be transformed into a wide array of other functionalized piperidine (B6355638) derivatives.

Precursor for Substituted Piperidines and Piperidones

The cyanohydrin functionality of this compound is a linchpin for the synthesis of various substituted piperidines and 4-piperidones. The hydroxyl group can be eliminated to form an α,β-unsaturated nitrile, a potent Michael acceptor for the introduction of nucleophiles at the 4-position. Conversely, the cyano group can undergo hydrolysis to yield a carboxylic acid or an amide, or it can be reduced to form an aminomethyl group.

These transformations allow for the generation of a diverse library of 4-substituted piperidines, which are prevalent structural motifs in many biologically active compounds. youtube.com Furthermore, the cyanohydrin can be converted to a ketone under specific conditions, yielding N-Boc-4-piperidone, a widely used starting material for the synthesis of other piperidine derivatives, including spirocyclic compounds and those used in the development of fentanyl analogs. dtic.mil

Intermediate in the Synthesis of N-heterocyclic Alkyl Ethers

The hydroxyl group of this compound is a key handle for the synthesis of N-heterocyclic alkyl ethers. One of the prominent methods for achieving this is the Mitsunobu reaction. sigmaaldrich.comsigmaaldrich.com This reaction allows for the stereospecific substitution of the hydroxyl group with an alcohol, leading to the formation of an ether linkage. The presence of the cyano group can influence the reactivity and electronic properties of the molecule during such transformations. N-heterocyclic ethers are an important class of compounds in medicinal chemistry, often exhibiting a range of biological activities.

Role in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The functional handles on this compound make it a particularly attractive starting point for the development of new therapeutic agents. chemicalbook.comchemimpex.com

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. chemicalbook.comchemicalbook.comchemicalbook.com The Boc-protected nitrogen allows for reactions at other parts of the molecule without affecting the piperidine amine. Subsequently, the Boc group can be easily removed under acidic conditions to allow for further functionalization at the nitrogen atom, such as N-alkylation or N-arylation, which is a common step in the late-stage synthesis of drug candidates. sigmaaldrich.com The dual functionality at the 4-position provides a platform to construct complex side chains that are often crucial for a drug's efficacy and selectivity.

Design and Synthesis of Bioactive Molecules

The design and synthesis of novel bioactive molecules often rely on the availability of versatile chemical scaffolds. This compound fits this role perfectly, as its cyanohydrin group can be elaborated into a variety of other functionalities. sigmaaldrich.com This allows medicinal chemists to systematically modify the structure of a lead compound to explore the structure-activity relationship (SAR) and optimize its pharmacological profile. The ability to generate a diverse set of analogs from a single, readily accessible intermediate accelerates the drug discovery process.

Scaffolds for Neurologically Active Agents

The piperidine ring is a common feature in many neurologically active agents, including antipsychotics, opioids, and treatments for neurodegenerative diseases. chemicalbook.comchemimpex.com The conformational flexibility of the piperidine ring allows it to mimic the structures of natural neurotransmitters and interact with various receptors and enzymes in the central nervous system. 4-substituted piperidines, in particular, have been investigated for their activity at opioid receptors. nih.gov The unique stereochemical and electronic properties that can be introduced starting from this compound make it a promising scaffold for the development of new therapies for neurological disorders.

Precursor in Angiotensin-Converting Enzyme Inhibitor (ACEI) Synthesis (e.g., Trandolapril)

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension. nih.gov It functions as a prodrug, being metabolized in the liver to its active diacid form, trandolaprilat. nih.gov This active metabolite inhibits ACE, the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. nih.gov The synthesis of complex molecules like Trandolapril often involves challenging stereoselective steps to create specific building blocks, such as the trans-octahydro-1H-indole-2-carboxylic acid moiety. thieme.deresearchgate.net While piperidine derivatives are common in pharmaceutical synthesis, the direct use of this compound in the most cited syntheses of Trandolapril is not prominently detailed in the provided research. However, the development of ACE inhibitors frequently relies on novel, stereo-defined building blocks derived from proline and related heterocyclic structures. thieme.de

Precursor in Anti-AIDS Protease Inhibitor Synthesis (e.g., Indinavir)

Indinavir is an HIV protease inhibitor that plays a role in the treatment of HIV infection. arkat-usa.orgnih.gov The synthesis of Indinavir is a complex process that involves the coupling of several key fragments. One of these fragments is a piperazine (B1678402) substructure. arkat-usa.org Research into alternative and more efficient syntheses of Indinavir has explored various strategies, including the use of N-Boc protected piperazine intermediates. arkat-usa.orgnih.gov For instance, a solid-phase synthesis approach has been developed where N-Boc-protected aminoindan-ol is linked to a resin, followed by coupling with other fragments to build the final molecule. nih.gov The Boc-protecting group is crucial in these multi-step syntheses, preventing unwanted side reactions and allowing for controlled, sequential bond formation.

Synthesis of P2X7 Activities Modulators

The P2X7 receptor is a target for therapeutic intervention in various inflammatory conditions. Researchers have designed and synthesized novel series of P2X7 antagonists using piperazine-based structures. A notable series of cyanoguanidine-piperazine P2X7 antagonists was developed based on the structure of the known inhibitor A-740003. nih.gov Structure-activity relationship (SAR) studies focused on modifying the piperazine moiety, leading to compounds with potent activity at both human and rat P2X7 receptors. nih.gov

Table 1: P2X7 Antagonist Activity

Compound Species IC50 (nM)
29 Human 30
29 Rat 60

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

This research demonstrates how piperazine scaffolds, which are structurally related to the piperidine core of this compound, are instrumental in developing potent receptor modulators.

Application in GlyT1 Inhibitor Synthesis

The glycine (B1666218) transporter 1 (GlyT1) is a target for enhancing cognitive function. A related compound, 1-Boc-4-cyanopiperidine, is used as a reactant in the synthesis of GlyT1 inhibitors. chemicalbook.com Research in this area has led to the identification of novel series of potent GlyT1 inhibitors, such as pyrrolo[3,4-c]pyrazoles amides. nih.gov The goal of these inhibitors is to elevate glycine levels in the cerebrospinal fluid, which can produce memory-enhancing effects. nih.gov An optimized compound from one study demonstrated efficacy in a novel object recognition (NOR) assay in rats, highlighting the therapeutic potential of this class of molecules derived from piperidine precursors. nih.gov

Application in Protein Kinase B Inhibitor Synthesis

Protein Kinase B (PKB), also known as AKT, is a critical enzyme in cell signaling pathways that is often hyper-activated in human cancers. nih.gov This makes it a significant target for cancer therapy. 1-Boc-4-cyanopiperidine is a reactant used to synthesize PKB inhibitors. chemicalbook.com A series of AKT inhibitors featuring a piperidin-4-yl side chain was designed and synthesized, with some compounds showing high inhibitory activity against AKT1 and potent anti-proliferative effects on prostate cancer cells. nih.gov

Table 2: Potency of Lead AKT Inhibitor

Compound Target IC50 Cell Proliferation IC50 (PC-3)
10h AKT1 24.3 nM 3.7 µM

Data sourced from a study on AKT inhibitors possessing a piperidin-4-yl side chain. nih.gov

The lead compound, 10h, was identified as a potent pan-AKT inhibitor that effectively induced apoptosis in cancer cells and showed favorable metabolic stability. nih.gov

Precursor for Fentanyl and Fentanyl Analogues

Piperidine derivatives are central to the synthesis of the potent synthetic opioid Fentanyl and its analogues. Specifically, the compound tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) is a known intermediate used in the illicit manufacture of Fentanyl. wikipedia.orgunodc.org This precursor can be synthesized from related compounds like 1-Boc-4-piperidone, a chemically protected derivative of 4-piperidone (B1582916). incb.orgun.org Traffickers have adapted their methods to use these alternative precursors to circumvent international controls on other chemicals like NPP and ANPP. unodc.org Due to their direct role in the synthesis of Fentanyl, a drug at the center of the opioid crisis, these piperidine-based precursors have been placed under strict international control. unodc.orgun.org

Table 3: Fentanyl Precursors and Control Status

Precursor Name Abbreviation International Control Status
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate 1-Boc-4-AP Table I of the 1988 Convention unodc.org
4-anilino-N-phenethylpiperidine ANPP Table I of the 1988 Convention unodc.org
N-Phenethyl-4-piperidone NPP Table I of the 1988 Convention unodc.org
4-piperidone - Recommended for Table I incb.orgun.org

Applications in Agrochemical and Material Science Research

The utility of Boc-protected piperidines extends beyond pharmaceuticals into the realms of agrochemical and material sciences. The piperidine ring serves as a versatile scaffold for creating new bioactive molecules for agricultural use. chemimpex.com Furthermore, these compounds are employed in the preparation of advanced polymeric materials. chemimpex.com The stable yet reactive nature of molecules like 1-Boc-4-hydroxypiperidine allows for their incorporation into polymer chains, potentially imparting unique properties for various industrial applications. chemimpex.com While the global market for N-BOC-4-Hydroxypiperidine is driven primarily by its indispensable role in the pharmaceutical industry, its applications in agrochemicals also contribute to its market significance. innospk.com

Development of Agrochemical Candidates

While piperidine derivatives are significant in the agrochemical industry, and related compounds like 4-cyanopiperidine (B19701) are known intermediates for agrochemical active ingredients google.com, specific, documented examples of this compound being directly used to develop agrochemical candidates are not widely reported in publicly available literature. However, the global market for its precursor, N-Boc-4-hydroxypiperidine, is influenced by its role in the agrochemical sector, suggesting the potential utility of such functionalized piperidine scaffolds in this field. innospk.com The cyanohydrin functionality, in particular, is a versatile precursor for synthesizing various biologically active compounds. google.com

Preparation of Polymeric Materials

The application of this compound in the synthesis of polymeric materials is an area of potential exploration rather than established practice according to available research. Its precursor, Boc-(4-hydroxy)piperidine, has been investigated for the development of advanced materials, including polymers with unique properties. chemimpex.com The hydroxyl group on the piperidine ring could theoretically serve as an initiation site or a monomer component in polymerization reactions, such as the formation of polyesters or polyurethanes. The nitrile group could also be chemically modified post-polymerization to introduce other functionalities into the polymer structure. However, specific research detailing the use of this compound for these purposes is not prominent.

Bioconjugation and Drug Delivery Research

The structural features of this compound make it a relevant molecule for research in bioconjugation and the development of drug delivery systems. The precursor, N-Boc-4-hydroxypiperidine, is utilized in bioconjugation processes where its hydroxyl group acts as a handle for attaching molecules to biomolecules, which can enhance drug delivery. chemimpex.com This same principle applies to this compound.

The hydroxyl group provides a reactive site for esterification or etherification, allowing it to be linked to drugs, targeting ligands, or larger carrier molecules. bloomtechz.com The piperidine ring itself, with its balanced lipophilicity, can be a beneficial component in drug design to improve membrane permeability. bloomtechz.com

Furthermore, this compound can serve as a scaffold in creating more complex drug delivery systems. Its versatile structure is suitable for incorporation into nanocarriers like polymeric nanoparticles or liposomes. bloomtechz.com The Boc-protected piperidine can be integrated into a larger molecular design, with the potential for the Boc group to be removed at a later stage to reveal the secondary amine, which can then be used for further functionalization or to alter the solubility and binding properties of the final conjugate.

Table 2: List of Chemical Compounds Mentioned

Compound Name CAS Number
This compound 908140-15-8
N-Boc-4-hydroxypiperidine 109384-19-2
N-Boc-4-piperidone 79099-07-3
4-cyanopiperidine 4395-98-6
Sodium cyanide 143-33-9

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Boc-4-cyano-4-hydroxypiperidine, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of its various components.

While specific spectral data from peer-reviewed literature is not widely published, the expected resonances can be predicted based on the structure. In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the tert-butyl protons of the Boc protecting group as a characteristic singlet. The piperidine (B6355638) ring protons would present as a series of complex multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing cyano and hydroxyl groups. The hydroxyl proton would likely appear as a broad singlet.

In the ¹³C NMR spectrum, distinct signals would confirm the presence of all 11 carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the unique C4 carbon atom bonded to both the cyano and hydroxyl groups, the nitrile carbon, and the various carbons of the piperidine ring. A Certificate of Analysis, which includes NMR data, is often available from commercial suppliers. labfind.co.kr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₁H₁₈N₂O₃, the expected monoisotopic mass is approximately 226.13 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation in the mass spectrometer would likely involve the loss of the tert-butyl group or the entire Boc group, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

The most prominent peaks would include a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, medium-intensity peak would be expected around 2240 cm⁻¹ for the C≡N (nitrile) stretch. The presence of the Boc protecting group would be confirmed by a strong C=O (carbonyl) stretching band around 1680-1700 cm⁻¹. Other signals in the fingerprint region would correspond to C-H, C-O, and C-N bond vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can determine exact bond lengths, bond angles, and the conformation of the piperidine ring in the solid state. This analysis would unambiguously confirm the relative stereochemistry of the cyano and hydroxyl groups at the C4 position. To date, the crystal structure of this specific compound does not appear to be available in open-access crystallographic databases.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are vital for assessing the purity of this compound and for its purification during synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be employed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels for commercially available batches are often stated as ≥96%. labfind.co.kr For related compounds, such as 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride, HPLC is also the specified method for purity analysis. chemicalbook.com

Gas Chromatography (GC) can also be used, particularly for assessing the presence of volatile impurities. In the synthesis of related compounds like N-Boc-4-hydroxypiperidine, GC is used to confirm high purity, often exceeding 99%. google.com

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-Boc-4-cyano-4-hydroxypiperidine. These calculations can predict various molecular properties that govern how the molecule interacts and reacts.

Key reactivity indicators such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic partial charges can be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For a molecule like this compound, the nitrile (cyano) and hydroxyl groups are key sites for chemical transformations.

DFT calculations can be used to model the molecule's reactivity. For instance, the electrostatic potential map would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, while regions around the carbonyl carbon of the Boc group and the carbon of the nitrile group would exhibit positive potential, marking them as electrophilic sites. This information is vital for predicting the outcomes of reactions such as substitutions, eliminations, or further additions.

Below is an illustrative table of typical data that could be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for this compound.

Table 1: Illustrative Quantum Chemical Properties

Property Calculated Value (Arbitrary Units) Implication for Reactivity
HOMO Energy -7.2 eV Region of electron donation (e.g., lone pairs)
LUMO Energy -0.5 eV Region of electron acceptance (e.g., π* orbitals)
HOMO-LUMO Gap 6.7 eV Indicates high kinetic stability
Dipole Moment 3.5 D Suggests significant molecular polarity
Partial Charge on Cyano N -0.45 e Nucleophilic character

Note: These values are representative examples and would need to be calculated specifically for the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (in drug design contexts)

In the context of drug design, this compound serves as a precursor or fragment for more complex, biologically active molecules. iucr.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding mode of a ligand to the active site of a protein.

Derivatives of this compound could be designed and then docked into the binding sites of various therapeutic targets, such as kinases, proteases, or G-protein coupled receptors. The docking simulations would provide insights into the potential binding affinity (scoring functions) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-cation interactions) that stabilize the ligand-receptor complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational dynamics of the ligand-protein complex over time. nih.gov An MD simulation would reveal how the ligand and protein adjust their conformations to achieve an optimal fit and can provide a more accurate estimation of the binding free energy.

Table 2: Illustrative Molecular Docking and MD Simulation Data for a Hypothetical Derivative

Parameter Value Description
Docking Score -8.5 kcal/mol Predicted binding affinity for a target protein.
Key Interactions H-bond with Ser24, π-cation with Phe107 Specific amino acid residues involved in binding. nih.gov
RMSD of Ligand 1.2 Å Root Mean Square Deviation, indicates ligand stability in the binding pocket during MD.

Note: This table represents hypothetical data for a derivative of this compound docked into a generic active site.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant. ias.ac.inrsc.org For substituted piperidines, the relative energies of these conformers and the energy barriers for interconversion are critical for understanding their chemical behavior and biological activity. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the conformational preferences of the ring.

Computational methods can be used to perform a systematic conformational search to identify low-energy structures. The potential energy surface can be scanned by rotating key dihedral angles, such as those within the piperidine ring and around the C-N bond of the Boc group. Quantum mechanical calculations can then be used to determine the relative energies of the identified conformers. nih.gov

For this compound, the chair conformation is expected to be the most stable. Within the chair form, the substituents at the C4 position (cyano and hydroxyl groups) can be in either axial or equatorial positions. The bulky Boc group typically influences the ring to adopt a conformation that minimizes steric strain. It is known that N-acyl groups can alter the typical conformational preferences of piperidine rings. nih.gov

Table 3: Illustrative Conformational Energy Data

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (C2-N1-C6-C5)
Chair (Axial CN) 0.0 ~55°
Chair (Equatorial CN) +0.8 ~56°
Twist-Boat +5.5 Variable

Note: These are hypothetical energy values to illustrate the typical energy differences between conformers of a substituted piperidine. rsc.orgacs.org

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is its formation from a precursor ketone, 1-Boc-4-oxopiperidine, via the addition of cyanide—a cyanohydrin formation reaction. libretexts.orglibretexts.org

The mechanism of cyanohydrin formation can be modeled to understand the energetics of the process. acs.org This involves locating the transition state structure for the nucleophilic attack of the cyanide ion on the carbonyl carbon of the ketone. libretexts.org The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. These calculations can also model the influence of a catalyst, for example, by showing how a base can facilitate the reaction by generating the cyanide nucleophile or how an acid can catalyze the protonation of the resulting alkoxide. libretexts.orgnih.gov

Furthermore, the reverse reaction, the elimination of cyanide to regenerate the ketone, can also be modeled. Comparing the energy profiles for the forward and reverse reactions provides insight into the equilibrium position of the reaction.

Table 4: Illustrative Reaction Pathway Energy Profile

Species Relative Energy (kcal/mol) Description
Reactants (Ketone + HCN) 0.0 Starting materials
Transition State +15.0 Energy barrier for cyanide addition
Intermediate (Alkoxide) -5.0 Tetrahedral intermediate before protonation

Note: The energy values are illustrative for a typical cyanohydrin formation reaction and are not specific to this compound. acs.org

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methodologies. Future research concerning 1-Boc-4-cyano-4-hydroxypiperidine will undoubtedly prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials chemistryjournals.net.

One promising avenue is the adoption of biocatalysis. The enzymatic synthesis of cyanohydrins using hydroxynitrile lyases (HNLs) offers a highly enantioselective and environmentally friendly alternative to traditional chemical methods brandeis.edunih.gov. Research into identifying or engineering HNLs that can efficiently catalyze the addition of cyanide to N-Boc-4-piperidone in aqueous media at ambient temperature and pressure could revolutionize the production of chiral this compound brandeis.edunih.gov. This approach would not only enhance the stereoselectivity of the synthesis but also significantly reduce the reliance on toxic cyanating agents and organic solvents brandeis.edu.

Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents is another key area of future research. A sustainable protocol for the cyanosilylation of carbonyl compounds using a polystyrene-supported triphenylphosphine (B44618) catalyst under solvent-free conditions has been reported, achieving high yields and very low E-factor values rsc.org. Applying such methodologies to the synthesis of this compound could drastically improve the environmental footprint of its production.

Exploration of Novel Catalytic Systems

The development of innovative and more efficient catalytic systems for the synthesis of this compound is a central theme in ongoing research. The primary synthetic route to this compound involves the cyanation of N-Boc-4-piperidone, a reaction that can be significantly enhanced by effective catalysis.

Future investigations will likely focus on several key areas:

Heterogeneous Catalysts: The use of solid-supported catalysts offers significant advantages in terms of easy separation, reusability, and reduced contamination of the final product. Research into novel heterogeneous catalysts, such as functionalized mesoporous silica or polymer-supported reagents, for the cyanation of N-Boc-4-piperidone is a promising direction.

Nanocatalysis: Nanomaterials, with their high surface-area-to-volume ratio and unique electronic properties, are emerging as powerful catalysts. The application of magnetic nanoparticles, for instance, could allow for facile catalyst recovery using an external magnetic field, simplifying purification processes.

Dual-Activation Catalysts: The design of catalysts that can simultaneously activate both the ketone and the cyanide source is a sophisticated approach to enhancing reaction rates and selectivity. Thiourea-based catalysts, for example, have been shown to act as bifunctional catalysts in the cyanosilylation of ketones through a cooperative mechanism involving electrophile activation by the thiourea moiety and nucleophile activation by an amine group nih.gov. Exploring similar catalytic strategies for the synthesis of this compound could lead to highly efficient and selective transformations.

Recent advancements in ruthenium-catalyzed cyanation reactions also present new possibilities. The use of ruthenium complexes in the oxidative cyanation of tertiary amines and the cyanation of arenes and heteroarenes showcases the versatility of this metal in C-CN bond formation chemicalbook.com. Investigating the potential of ruthenium-based catalysts for the direct cyanation of N-Boc-4-piperidone could open up new synthetic pathways.

Application in Asymmetric Catalysis

The creation of chiral molecules is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its biological activity. This compound possesses a chiral center at the C4 position, and the development of methods for its enantioselective synthesis is a significant area of future research.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalytic systems researchgate.net. The use of chiral Lewis bases, such as modified cinchona alkaloids, has been shown to be highly effective in the enantioselective cyanation of prochiral ketones brandeis.edunih.gov. These catalysts activate the cyanide source and create a chiral environment around the ketone, leading to the preferential formation of one enantiomer. The application of such organocatalysts to the cyanation of N-Boc-4-piperidone is a highly promising strategy for producing enantiomerically enriched this compound brandeis.edu.

Another promising approach involves the use of chiral thiourea-based catalysts, which have demonstrated high enantioselectivity in the cyanosilylation of a wide variety of ketones nih.gov. The bifunctional nature of these catalysts, activating both the electrophile and the nucleophile, makes them particularly effective for challenging substrates nih.gov. The development of novel chiral catalysts, including synthetic dipeptides, also holds potential for the asymmetric synthesis of cyanohydrins researchgate.net. The exploration of these and other novel chiral catalytic systems will be crucial for the efficient and scalable production of single-enantiomer this compound.

Catalyst TypePotential Application in Asymmetric Synthesis of this compoundKey Advantages
Chiral Lewis Bases (e.g., modified cinchona alkaloids) Enantioselective cyanation of N-Boc-4-piperidoneMetal-free, high enantioselectivity for cyclic ketones brandeis.edu
Chiral Thiourea-Amine Catalysts Enantioselective cyanosilylation of N-Boc-4-piperidoneBifunctional activation, high generality for various ketones nih.gov
Hydroxynitrile Lyases (HNLs) Biocatalytic enantioselective synthesisEnvironmentally friendly, high stereoselectivity brandeis.edunih.gov

Expansion of Biological Applications Beyond Current Scope

While this compound is primarily utilized as a synthetic intermediate, its core structure, the 4-cyano-4-hydroxypiperidine scaffold, holds potential for a broader range of biological activities. Future research is expected to delve into the pharmacological properties of derivatives of this compound, moving beyond its current role as a mere building block.

Studies on related piperidine (B6355638) derivatives have revealed a wide array of pharmacological activities, including analgesic and hypotensive effects researchgate.netnih.govnih.govbeilstein-journals.org. For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and shown to exhibit significant analgesic activity nih.govbeilstein-journals.org. Furthermore, various 4,4-disubstituted piperidines have been evaluated for their potent analgesic properties nih.govmdpi.com.

The presence of both a nitrile and a hydroxyl group at the C4 position of the piperidine ring in this compound offers unique opportunities for chemical modification and the generation of diverse molecular libraries. Future research will likely focus on the synthesis and pharmacological evaluation of novel compounds derived from this scaffold, targeting a range of therapeutic areas such as:

Neurodegenerative Diseases: The piperidine moiety is a common feature in many centrally acting drugs.

Oncology: The development of novel enzyme inhibitors or receptor antagonists.

Infectious Diseases: The exploration of antimicrobial or antiviral properties.

Systematic structure-activity relationship (SAR) studies on derivatives of this compound will be crucial in identifying new lead compounds for drug discovery.

Integration with Flow Chemistry and Automation in Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed, offering enhanced control, safety, and efficiency compared to traditional batch processes beilstein-journals.orgacs.orgresearchgate.netnih.govsoci.org. The integration of these technologies into the synthesis of this compound and its derivatives represents a significant avenue for future research and development.

Continuous flow reactors provide several advantages, including:

Improved Heat and Mass Transfer: Leading to faster reaction times and higher yields.

Enhanced Safety: The small reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions.

Precise Control over Reaction Parameters: Allowing for fine-tuning of conditions to optimize product formation and minimize side reactions.

Scalability: The ability to scale up production by simply running the flow reactor for longer periods.

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry has been well-documented, with numerous examples of successful implementation beilstein-journals.orgacs.orgnih.gov. The application of flow chemistry to the cyanation of N-Boc-4-piperidone could enable a safer and more efficient production of this compound.

Furthermore, the combination of flow chemistry with automated systems allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. Automated platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify optimal synthetic protocols beilstein-journals.orgchimia.ch. This approach can significantly accelerate the development of new synthetic routes and the exploration of the chemical space around the this compound scaffold.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 1-Boc-4-cyano-4-hydroxypiperidine in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Avoid dust formation via local exhaust ventilation. Store in a cool, dry place away from incompatible materials (e.g., strong acids/bases). Refer to SDS guidelines for spill management and disposal .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer : Employ HPLC with UV detection (λmax ~249 nm for analogous piperidine derivatives) and compare retention times against certified standards. Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity and absence of impurities .

Q. What storage conditions optimize the stability of this compound?

  • Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (e.g., nitrogen). Monitor degradation via periodic TLC or LC-MS, especially after prolonged storage .

Advanced Research Questions

Q. What synthetic strategies enable regioselective introduction of hydroxyl and cyano groups at the 4-position of Boc-protected piperidine?

  • Methodological Answer : Utilize a two-step approach: (1) Boc protection of piperidine to stabilize the ring, followed by (2) cyanohydrin formation via nucleophilic addition to a ketone intermediate. Optimize reaction conditions (e.g., pH, temperature) to minimize side reactions. Confirm regiochemistry via NOE NMR experiments .

Q. How does the cyano group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. However, steric hindrance from the Boc group may reduce reactivity. Monitor reaction progress using <sup>19</sup>F NMR (if fluorinated analogs are used) or inline IR spectroscopy .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Cross-reference multiple authoritative sources (e.g., NIST, PubChem) and validate data via experimental replication. For solubility discrepancies, test the compound in polar aprotic solvents (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled conditions. Report batch-specific data in publications .

Q. What analytical techniques are most effective for characterizing degradation products of this compound under acidic conditions?

  • Methodological Answer : Use LC-MS/MS to identify hydrolyzed products (e.g., free piperidine or cyanoacetic acid derivatives). Pair with thermogravimetric analysis (TGA) to study thermal decomposition pathways. Compare fragmentation patterns with reference libraries .

Methodological Notes

  • Synthetic Optimization : When scaling up synthesis, prioritize column chromatography or recrystallization for purification to maintain >98% purity, as noted in batch-specific COA reports .
  • Safety Compliance : Align hazard mitigation strategies with OSHA’s GHS classification (e.g., H302, H315 for oral toxicity and skin irritation) .
  • Data Reproducibility : Document solvent choices (e.g., DMSO for stock solutions) and environmental controls (e.g., humidity) to ensure experimental consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.